molecular formula C6H6Br2N2O2S B1231704 4-Amino-3,5-dibromobenzenesulfonamide CAS No. 39150-45-3

4-Amino-3,5-dibromobenzenesulfonamide

Cat. No. B1231704
CAS RN: 39150-45-3
M. Wt: 330 g/mol
InChI Key: DLXJPWSYRLLYSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds can involve multiple steps including sulphonation, chlorination, amination, and reduction processes. For instance, similar compounds have been synthesized from o-nitrotoluene through a series of reactions, resulting in high purity and yield (Jiang Du-xiao, 2005)[https://consensus.app/papers/synthesis-characterization-duxiao/34b1ca9b4b075a40b0cdb7091bc44429/?utm_source=chatgpt]. Such methodologies highlight the synthetic accessibility of sulfonamide derivatives through well-established chemical reactions.

Molecular Structure Analysis

Molecular structure analyses of sulfonamide compounds, including 4-Amino-3,5-dibromobenzenesulfonamide, often employ techniques like FT-IR, NMR, UV–Vis, and X-ray crystallography. These methods have elucidated the configurations, bond lengths, and angles, providing a deep understanding of the compound's structure (Ümit Ceylan et al., 2015)[https://consensus.app/papers/investigation-ceylan/a4203e154abb5cd880cd53246b2b6ad6/?utm_source=chatgpt].

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, demonstrating their versatility. For example, nitrobenzenesulfonamides undergo smooth alkylation, leading to N-alkylated sulfonamides, which can be further manipulated or deprotected to yield secondary amines (T. Fukuyama et al., 1995)[https://consensus.app/papers/4nitrobenzenesulfonamides-exceptionally-versatile-fukuyama/42a0dd227bd55aa4a6a86077008bbab2/?utm_source=chatgpt]. This chemical reactivity underscores the functional adaptability of sulfonamide compounds in synthetic chemistry.

Physical Properties Analysis

The physical properties of sulfonamides, including their solubility in various solvents, are crucial for their application in different fields. Studies have measured the solubility of sulfonamide compounds in binary solvent systems, providing insight into their interaction with solvents and the thermodynamics of solution processes (Prashanth Asadi et al., 2020)[https://consensus.app/papers/determination-correlation-solubility-solution-asadi/d81ae18ddd33589abb075dcacc8dffff/?utm_source=chatgpt].

Chemical Properties Analysis

The chemical properties of 4-Amino-3,5-dibromobenzenesulfonamide and related compounds, such as their reactivity towards various chemical groups, have been extensively studied. These investigations include N-alkylation reactions with alcohols, showcasing the compounds' ability to undergo selective chemical transformations and serve as building blocks in organic synthesis (Lei Lu et al., 2015)[https://consensus.app/papers/recognition-different-types-amino-groups-from-lu/0389467f8cdc50ed8e774734b0c41272/?utm_source=chatgpt].

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) elaborates on a zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound, exhibiting high singlet oxygen quantum yield, shows potential in photodynamic therapy for cancer treatment due to its good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Solubility and Solution Thermodynamics

The solubility and solution thermodynamics of 4-aminobenzenesulfonamide in various binary solvent systems were studied by Asadi et al. (2020). This research is significant in understanding the solubility behavior of benzenesulfonamides, which is crucial for their application in various fields, including pharmaceuticals (Asadi, Kodide, Kota, & Thati, 2020).

Antimicrobial Activity

Vanparia et al. (2010) synthesized a novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates, demonstrating significant antimicrobial activity against various bacterial strains and fungi. This underscores the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Vanparia, Patel, Sojitra, Jagani, Dixit, Patel, & Dixit, 2010).

Anticancer Potential

Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives, including compounds with a benzenesulfonamide moiety. These compounds showed high anticancer potential, particularly against human gastric and colorectal adenocarcinoma cell lines, highlighting the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Tsai, Kapoor, Huang, Lin, Liang, Lin, Huang, Liao, Chen, & Huang, 2016).

Biofilm Inhibition and Cytotoxicity

Research by Abbasi et al. (2020) on new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides revealed their ability to inhibit bacterial biofilms and displayed mild cytotoxicity. This indicates the potential of benzenesulfonamide derivatives in combating biofilm-associated infections (Abbasi, Zeb, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2020).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

properties

IUPAC Name

4-amino-3,5-dibromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXJPWSYRLLYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192395
Record name 2,6-Dibromosulfanilamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dibromobenzenesulfonamide

CAS RN

39150-45-3
Record name 4-Amino-3,5-dibromobenzenesulfonamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromosulfanilamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dibromosulfanilamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3,5-dibromobenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-AMINO-3,5-DIBROMOBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Ilies, D Vullo, J Pastorek… - Journal of medicinal …, 2003 - ACS Publications
Two series of halogenated sulfonamides have been prepared. The first consists of mono/dihalogenated sulfanilamides, whereas the second one consists of the mono/dihalogenated …
Number of citations: 174 pubs.acs.org
T Yun, T Qin, Y Liu, L Lai - European Journal of Medicinal Chemistry, 2016 - Elsevier
Thiourea derivatives have drawn much attention for their latent capacities of biological activities. In this study, we designed acylthiourea compounds as polo-like kinase 1 (Plk1) polo-…
Number of citations: 18 www.sciencedirect.com
江島昭, 徳澤淳, 石橋無味雄 - YAKUGAKU ZASSHI, 1967 - jstage.jst.go.jp
Coulometric titration of several sulfonamides was studied utilizing a bromination with electrolytically generated bromine. The titration was carried out in an aqueous hydrochloric acid-…
Number of citations: 3 www.jstage.jst.go.jp

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